molecular formula C17H17N3O B7969782 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol

Cat. No.: B7969782
M. Wt: 279.34 g/mol
InChI Key: HLTVXJZFIFRXDB-UHFFFAOYSA-N
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Description

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol is a chemical compound known for its ability to absorb ultraviolet (UV) light. This property makes it particularly useful in various applications, including as a UV stabilizer in plastics, coatings, and personal care products. The compound helps protect materials from the harmful effects of UV radiation, such as degradation and discoloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through the reaction of o-phenylenediamine with nitrous acid, forming 1H-benzotriazole.

    Alkylation: The benzotriazole is then alkylated with an appropriate alkyl halide to introduce the 2-methylprop-2-en-1-yl group.

    Phenol Substitution: The final step involves the substitution of the phenol group at the 2-position of the benzotriazole core.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Various substituted benzotriazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.

    Biology: Studied for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Investigated for its potential use in sunscreen formulations and other dermatological applications.

    Industry: Employed in the production of plastics, coatings, and personal care products to enhance UV resistance.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, preventing the UV light from reaching and damaging the underlying material. This mechanism involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation processes that convert the absorbed energy into harmless thermal energy.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4-methylphenol: Lacks the 2-methylprop-2-en-1-yl group, making it less effective in certain applications.

    2-(2H-benzotriazol-2-yl)-4-(2-methylprop-2-en-1-yl)phenol: Similar structure but with different substitution patterns, affecting its UV absorption properties.

Uniqueness

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol is unique due to its specific substitution pattern, which enhances its UV absorption capabilities and makes it particularly effective as a UV stabilizer. This compound’s ability to absorb a broad spectrum of UV light and its stability under various conditions make it superior to other similar compounds in many applications.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11(2)8-13-9-12(3)10-16(17(13)21)20-18-14-6-4-5-7-15(14)19-20/h4-7,9-10,21H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTVXJZFIFRXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723560
Record name 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98809-58-6
Record name 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98809-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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